Cas no 66447-79-8 (2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde)

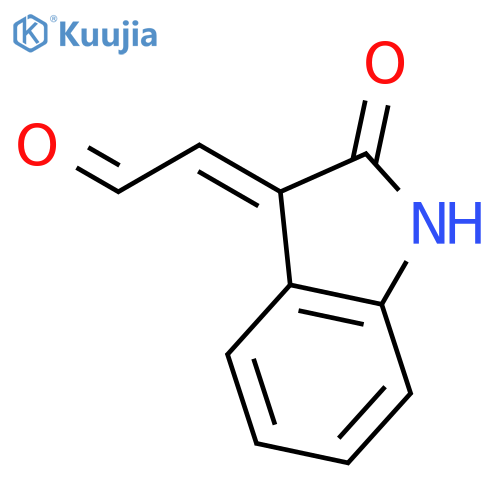

66447-79-8 structure

商品名:2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- Acetaldehyde, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

- Acetaldehyde, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

- 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldeh yde

- 2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde

- 864-425-0

- 66447-79-8

- EN300-19970995

-

- インチ: InChI=1S/C10H7NO2/c12-6-5-8-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)/b8-5+

- InChIKey: SZPUXQUHQPTPDC-VMPITWQZSA-N

計算された属性

- せいみつぶんしりょう: 173.047678466Da

- どういたいしつりょう: 173.047678466Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 46.2Ų

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19970995-0.25g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 0.25g |

$913.0 | 2023-09-16 | |

| Enamine | EN300-19970995-0.1g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 0.1g |

$639.0 | 2023-09-16 | |

| Enamine | EN300-19970995-1g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 1g |

$1844.0 | 2023-09-16 | |

| Enamine | EN300-19970995-1.0g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 1g |

$1844.0 | 2023-05-25 | |

| Enamine | EN300-19970995-5.0g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 5g |

$5345.0 | 2023-05-25 | |

| Enamine | EN300-19970995-10.0g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 10g |

$7927.0 | 2023-05-25 | |

| Enamine | EN300-19970995-0.05g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 0.05g |

$490.0 | 2023-09-16 | |

| Enamine | EN300-19970995-2.5g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 2.5g |

$3611.0 | 2023-09-16 | |

| Enamine | EN300-19970995-0.5g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 0.5g |

$1437.0 | 2023-09-16 | |

| Enamine | EN300-19970995-5g |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde |

66447-79-8 | 95% | 5g |

$5345.0 | 2023-09-16 |

2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

66447-79-8 (2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetaldehyde) 関連製品

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬